molecular formula C7H7N5 B8704217 4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene

4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene

Cat. No. B8704217
M. Wt: 161.16 g/mol
InChI Key: KSXHEDRWPBCWGP-UHFFFAOYSA-N
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Patent
US07855206B2

Procedure details

To 77 mg (0.29 mmol) of the product from Step A in dichloromethane (1 mL) was added trifluoroacetic acid (1 mL) and the reaction mixture stirred for 1 h. The solvent was evaporated in vacuo and the residue purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 20% ethyl acetate/methanol containing 10% NH4OH gradient) to yield the title compound as a yellow solid. LC/MS 162.2 (M+1).
Name
product
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]2[N:3]([N:7]=[C:8]3[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][C:9]=23)[N:4]=[CH:5][CH:6]=1.FC(F)(F)C(O)=O>ClCCl>[N:1]1[C:2]2[N:3]([N:7]=[C:8]3[CH2:12][NH:11][CH2:10][C:9]=23)[N:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
product
Quantity
77 mg
Type
reactant
Smiles
N=1C=2N(N=CC1)N=C1C2CN(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 20% ethyl acetate/methanol containing 10% NH4OH gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1C=2N(N=CC1)N=C1C2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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